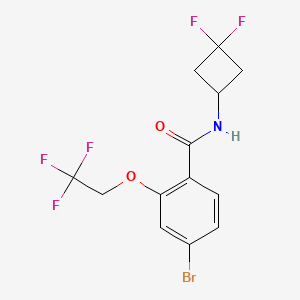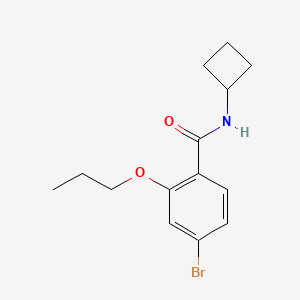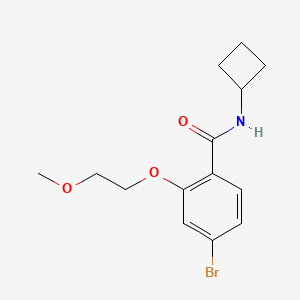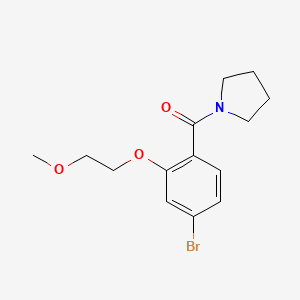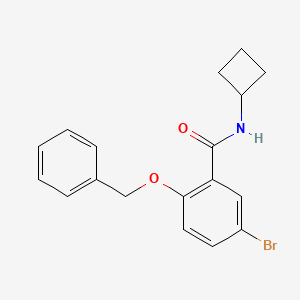
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide is an organic compound that features a benzamide core substituted with benzyloxy and bromo groups, as well as a cyclobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide typically involves several key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Cyclobutyl Amide Formation: The final step involves the formation of the amide bond between the benzamide core and the cyclobutyl group, which can be achieved using cyclobutylamine and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide can undergo various chemical reactions, including:
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: The corresponding hydrogenated compound.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromo groups may facilitate binding to active sites, while the cyclobutyl group can influence the compound’s overall conformation and stability . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-5-chloro-N-cyclobutylbenzamide: Similar structure but with a chlorine atom instead of bromine.
2-(Benzyloxy)-5-fluoro-N-cyclobutylbenzamide: Similar structure but with a fluorine atom instead of bromine.
2-(Benzyloxy)-5-iodo-N-cyclobutylbenzamide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
2-(Benzyloxy)-5-bromo-N-cyclobutylbenzamide is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. The combination of the benzyloxy, bromo, and cyclobutyl groups also provides a distinct set of chemical and biological properties that can be leveraged in various applications .
Propriétés
IUPAC Name |
5-bromo-N-cyclobutyl-2-phenylmethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-14-9-10-17(22-12-13-5-2-1-3-6-13)16(11-14)18(21)20-15-7-4-8-15/h1-3,5-6,9-11,15H,4,7-8,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRFUBHMIIFXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

